molecular formula C10H12O4 B1611683 Ethyl 2-(3,4-dihydroxyphenyl)acetate CAS No. 83112-21-4

Ethyl 2-(3,4-dihydroxyphenyl)acetate

Cat. No.: B1611683
CAS No.: 83112-21-4
M. Wt: 196.2 g/mol
InChI Key: NFAJGEBLQZWGAF-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydroxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and contains two hydroxyl groups on the benzene ring, making it a catechol derivative

Scientific Research Applications

Ethyl 2-(3,4-dihydroxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of catechol groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

Ethyl 2-(3,4-dihydroxyphenyl)acetate primarily targets the α-glucosidase enzyme . This enzyme, found in human intestinal cells, serves a crucial role as the primary hydrolase enzyme. Its primary function involves breaking down complex carbohydrates into glucose monomers, which can then readily diffuse into the bloodstream .

Mode of Action

The compound interacts with the α-glucosidase enzyme, inhibiting its activity . This inhibition can potentially decrease postprandial blood glucose levels , which is beneficial in the case of type II diabetes, where the human body is resistant to insulin .

Biochemical Pathways

The inhibition of α-glucosidase affects the carbohydrate digestion pathway. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose monomers is slowed down, leading to a decrease in postprandial blood glucose levels .

Pharmacokinetics

It’s known that the compound is soluble in some organic solvents, such as ethanol and ether, but insoluble in water . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of α-glucosidase, leading to a decrease in postprandial blood glucose levels . This can be beneficial in managing type II diabetes and its associated issues .

Action Environment

The action of this compound can be influenced by environmental factors. The compound is sensitive to air and light, and it needs to be kept dry and protected from light during storage and handling . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,4-dihydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,4-dihydroxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically takes place under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dihydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 2-(3,4-dihydroxyphenyl)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(3,4-dihydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,11-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAJGEBLQZWGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568738
Record name Ethyl (3,4-dihydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83112-21-4
Record name Ethyl (3,4-dihydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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